In-Depth Technical Guide to MSC-1186: A Highly Selective Pan-SRPK Inhibitor
In-Depth Technical Guide to MSC-1186: A Highly Selective Pan-SRPK Inhibitor
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of MSC-1186, a potent and highly selective pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs). MSC-1186 serves as a valuable chemical probe for investigating the roles of SRPKs in cellular processes and their potential as therapeutic targets in oncology.
Core Target Profile
MSC-1186 is an ATP-competitive inhibitor targeting the highly conserved catalytic sites of SRPK1, SRPK2, and SRPK3. Its primary function is to attenuate the phosphorylation of SR proteins, which are key regulators of pre-mRNA splicing.[1][2] Dysregulation of SRPK activity and the subsequent aberrant splicing of various gene transcripts are implicated in the progression of numerous cancers.[3]
Quantitative Data Summary
The inhibitory activity and cellular potency of MSC-1186 have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for MSC-1186.
| Target | IC50 (nM) | Assay Type |
| SRPK1 | 2.7 | Biochemical Kinase Assay |
| SRPK2 | 81 | Biochemical Kinase Assay |
| SRPK3 | 0.6 | Biochemical Kinase Assay |
| Table 1: Biochemical Inhibitory Potency of MSC-1186 against SRPK Isoforms. |
| Target | EC50 (nM) | Assay Type | Cell Line |
| SRPK1 | 98 | NanoBRET Target Engagement | HEK293T |
| SRPK3 | 40 | NanoBRET Target Engagement | HEK293T |
| Table 2: Cellular Target Engagement of MSC-1186 in HEK293T Cells. |
Selectivity Profile: MSC-1186 demonstrates exceptional kinome-wide selectivity. In a KINOMEscan assay profiling against 395 different kinases at a concentration of 1 µM, MSC-1186 showed minimal off-target binding, highlighting its specificity for the SRPK family.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of MSC-1186 against SRPK isoforms.
Materials:
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Recombinant human SRPK1, SRPK2, or SRPK3 enzyme
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SRPK substrate peptide (e.g., a peptide containing a consensus SRPK phosphorylation motif)
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ATP (Adenosine triphosphate)
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MSC-1186 (or other test inhibitor)
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Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, DTT, and BSA)
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Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ATP detection reagent
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White, opaque 384-well assay plates
Procedure:
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Prepare a serial dilution of MSC-1186 in DMSO, and then dilute further in the assay buffer.
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In a 384-well plate, add the SRPK enzyme and the substrate peptide to each well.
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Add the diluted MSC-1186 or DMSO (vehicle control) to the respective wells.
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Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.
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Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the respective SRPK isoform.
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Allow the kinase reaction to proceed at room temperature for a defined time (e.g., 60 minutes).
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Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent according to the manufacturer's instructions.
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Measure the luminescence signal using a plate reader.
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Calculate the percent inhibition for each MSC-1186 concentration relative to the DMSO control.
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Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
NanoBRET™ Target Engagement Assay
This protocol describes the methodology for measuring the cellular target engagement of MSC-1186 with SRPK1 and SRPK3 in live cells.
Materials:
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HEK293T cells
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Plasmids encoding NanoLuc®-SRPK1 or NanoLuc®-SRPK3 fusion proteins
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Transfection reagent (e.g., FuGENE® HD)
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Opti-MEM™ I Reduced Serum Medium
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NanoBRET™ Kinase Tracer
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MSC-1186
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NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
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White, tissue culture-treated 96-well plates
Procedure:
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Co-transfect HEK293T cells with the appropriate NanoLuc®-SRPK fusion plasmid and a carrier DNA.
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After 20-24 hours, harvest the cells and resuspend them in Opti-MEM™.
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Prepare a serial dilution of MSC-1186 in DMSO and then dilute in Opti-MEM™.
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In a white 96-well plate, add the cell suspension to each well.
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Add the diluted MSC-1186 or DMSO (vehicle control) to the respective wells.
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Add the NanoBRET™ Kinase Tracer to all wells at its predetermined optimal concentration.
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Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and target engagement.
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Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
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Add the substrate solution to each well.
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Read the plate immediately on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
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Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
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Determine the EC50 value by plotting the NanoBRET™ ratios against the logarithm of the MSC-1186 concentration and fitting the data to a dose-response curve.
KINOMEscan™ Selectivity Profiling
This protocol provides an overview of the competitive binding assay used to determine the selectivity of MSC-1186.
Principle: The KINOMEscan™ platform utilizes a competition-based binding assay. A test compound is incubated with a panel of DNA-tagged human kinases. The kinase-compound mixture is then applied to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
Procedure (General Overview):
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MSC-1186 is incubated with a large panel of human kinases, each tagged with a unique DNA identifier.
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The kinase-inhibitor mixtures are passed over a column containing an immobilized, broadly active kinase inhibitor.
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Kinases that are not bound by MSC-1186 will bind to the immobilized ligand and be retained on the column. Kinases bound by MSC-1186 will flow through.
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The amount of each kinase retained on the column is quantified by qPCR using the unique DNA tags.
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The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to MSC-1186.
Caption: SRPK Signaling Pathway and Inhibition by MSC-1186.
Caption: Workflow for Biochemical IC50 Determination.
Caption: Experimental Workflow for NanoBRET Target Engagement Assay.
